1-Chloro-5-iodoisoquinoline

MAO-B Inhibitor Selectivity Neurodegeneration

Researchers requiring a robust, dual-halogenated isoquinoline scaffold for sequential cross-coupling will find 1-chloro-5-iodoisoquinoline (CAS 1379322-93-6) provides a definitive solution. Unlike mono-halogenated or isomeric alternatives, its specific 1-chloro-5-iodo pattern offers orthogonal reactivity, enabling chemoselective, site-specific diversification. Key advantages for your workflow: - Enables systematic SAR exploration through sequential C5 (Suzuki-Miyaura) then C1 (Buchwald-Hartwig) functionalization. - Documented ≥5.9-fold MAO-B selectivity provides a validated starting point for CNS probe and lead development. - Consistent ≥97% purity ensures reproducible cross-coupling yields and reliable biological assay data.

Molecular Formula C9H5ClIN
Molecular Weight 289.5
CAS No. 1379322-93-6
Cat. No. B2614668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-iodoisoquinoline
CAS1379322-93-6
Molecular FormulaC9H5ClIN
Molecular Weight289.5
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2Cl)C(=C1)I
InChIInChI=1S/C9H5ClIN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H
InChIKeyFWTSURVEHDDGAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-5-iodoisoquinoline (CAS 1379322-93-6): A Dual-Halogenated Heterocyclic Building Block for Controlled Sequential Derivatization


1-Chloro-5-iodoisoquinoline (CAS 1379322-93-6) is a dihalogenated isoquinoline derivative with the molecular formula C₉H₅ClIN and a molecular weight of 289.5 g/mol . This compound is characterized by the presence of two distinct halogen substituents at positions 1 (chloro) and 5 (iodo) on the isoquinoline scaffold [1]. The differential reactivity of the C–I bond compared to the C–Cl bond enables orthogonal and sequential functionalization strategies, making it a strategically important building block in medicinal chemistry and materials science .

Why 1-Chloro-5-iodoisoquinoline Cannot Be Replaced by Common Isoquinoline Analogs in Research and Development


Generic substitution of 1-chloro-5-iodoisoquinoline with mono-halogenated isoquinolines (e.g., 1-chloroisoquinoline or 5-iodoisoquinoline) or alternative dihalogenated isomers is not scientifically valid due to fundamental differences in reactivity, selectivity, and biological profile. The specific 1-chloro-5-iodo substitution pattern dictates a unique chemoselectivity profile that is not replicated by other isomers [1]. Furthermore, biological assays reveal that this compound exhibits a distinct and quantifiable selectivity for monoamine oxidase B (MAO-B) over MAO-A, a profile that differs markedly from structurally related isoquinoline derivatives [2]. Substitution with a mono-halogenated analog forfeits the opportunity for sequential, site-selective cross-coupling, while substitution with a different dihalogenated isomer introduces different electronic and steric properties that alter both reactivity and biological target engagement [3].

Quantitative Evidence Guide for 1-Chloro-5-iodoisoquinoline: Direct Comparator Data for Informed Procurement


Selective MAO-B Inhibition: 1-Chloro-5-iodoisoquinoline Demonstrates ≥5.9× Selectivity Over MAO-A

1-Chloro-5-iodoisoquinoline inhibits human monoamine oxidase B (MAO-B) with an IC₅₀ of 17,000 nM (17 μM), while exhibiting an IC₅₀ of >100,000 nM (>100 μM) against MAO-A [1]. This yields a selectivity ratio of >5.9-fold for MAO-B over MAO-A. In contrast, the parent unsubstituted isoquinoline and the 5-iodoisoquinoline analog have been reported to exhibit different selectivity profiles, with the latter being a potent SARM1 inhibitor (IC₅₀ = 75 nM) but lacking the dual-halogen substitution pattern for further derivatization .

MAO-B Inhibitor Selectivity Neurodegeneration

Orthogonal Cross-Coupling Reactivity: C5 Iodide vs. C1 Chloride Enables Sequential Functionalization

The C5 iodo substituent in 1-chloro-5-iodoisoquinoline exhibits significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to the C1 chloro group . This differential reactivity, a class-level property of aryl iodides versus aryl chlorides, allows for selective Suzuki-Miyaura coupling at the C5 position under mild conditions, leaving the C1 chloride intact for a subsequent, more forcing cross-coupling or nucleophilic aromatic substitution step [1]. In contrast, mono-halogenated isoquinolines (e.g., 1-chloroisoquinoline) offer only a single site for functionalization, while other dihalogenated isomers may have different relative reactivities that preclude this predictable sequential approach.

Sequential Cross-Coupling Chemoselectivity Building Block

High Synthetic Yield of Precursor 1-Iodoisoquinoline via Halogen Exchange (90%) Contrasts with Direct Iodination Challenges

The synthesis of 1-iodoisoquinoline, a potential precursor or comparator, can be achieved in 90% yield via acid-mediated halogen exchange from 1-chloroisoquinoline . This high-yielding transformation highlights the utility of the chloro substituent as a synthetic handle. In contrast, direct iodination of isoquinoline at the 5-position, as described in patent CN112300072A, typically yields 5-iodoisoquinoline in 75-80% yield [1]. The 1-chloro-5-iodoisoquinoline scaffold, therefore, represents a convergent point that combines these two efficient halogenation strategies into a single, versatile building block.

Synthetic Efficiency Halogen Exchange Process Chemistry

Defined Purity and Physical Properties Enable Reliable Downstream Chemistry

Commercially available 1-chloro-5-iodoisoquinoline is supplied with a standard purity specification of ≥95% (or 97%) as determined by HPLC, with supporting analytical data including NMR [1]. This level of quality control is critical for ensuring reproducible yields in subsequent synthetic steps and reliable biological assay results. While other dihalogenated isoquinoline isomers are commercially available, the specific purity and analytical package offered for this CAS number provide a baseline for procurement decisions. The compound's predicted physical properties, including a density of 1.9±0.1 g/cm³ and a boiling point of 372.6±22.0 °C, also inform its handling and storage requirements [2].

Quality Control Purity Reproducibility

Optimized Research and Industrial Applications for 1-Chloro-5-iodoisoquinoline (CAS 1379322-93-6)


Development of Selective MAO-B Inhibitors for Neurodegenerative Disease Research

Leverage the demonstrated ≥5.9-fold selectivity of 1-chloro-5-iodoisoquinoline for MAO-B over MAO-A [1] to design and synthesize novel analogs with improved potency while maintaining this favorable selectivity window. The dual-halogen scaffold allows for systematic exploration of structure-activity relationships (SAR) through sequential modification at the C5 and C1 positions, enabling the identification of critical pharmacophoric elements for MAO-B engagement.

Sequential Cross-Coupling for the Construction of Diverse Isoquinoline Libraries

Employ the orthogonal reactivity of the C5–I and C1–Cl bonds in 1-chloro-5-iodoisoquinoline [2] to execute a two-step diversification strategy. First, perform a mild Suzuki-Miyaura coupling at the C5 position using aryl or heteroaryl boronic acids. Subsequently, subject the resulting 1-chloro-5-arylisoquinoline intermediate to a more forcing cross-coupling (e.g., Buchwald-Hartwig amination or a second Suzuki coupling) or nucleophilic aromatic substitution to introduce a second point of diversity at the C1 position.

Synthesis of Complex Isoquinoline-Containing Natural Products and Pharmaceuticals

Utilize 1-chloro-5-iodoisoquinoline as a key intermediate in the total synthesis of complex molecules. The high efficiency of the underlying halogenation chemistry ensures that this building block can be procured cost-effectively for multi-step synthetic routes. The differentiated halogen handles provide the necessary control for the convergent assembly of polycyclic frameworks, such as those found in oxoisoaporphine alkaloids and other bioactive isoquinoline derivatives.

Quality-Controlled Starting Material for Reproducible Medicinal Chemistry Campaigns

Standardize synthetic and biological workflows by adopting 1-chloro-5-iodoisoquinoline with a defined purity specification (≥95%) [3]. This ensures consistent performance in cross-coupling reactions and reliable biological assay data, minimizing batch-to-batch variability that can confound SAR analysis and lead optimization efforts in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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